3,5-Dinitro-2-phenoxypyridine
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Overview
Description
3,5-Dinitro-2-phenoxypyridine: is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups at the 3 and 5 positions and a phenoxy group at the 2 position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-2-phenoxypyridine typically involves nitration reactions. One common method is the nitration of 2-phenoxypyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-2-phenoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines are commonly used as nucleophiles in substitution reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used for the reduction of nitro groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the reaction conditions need to be carefully controlled
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the nitro groups.
Reduction: The major products are amino derivatives of the original compound.
Oxidation: Oxidation products are less common and depend on the specific conditions used
Scientific Research Applications
Chemistry: 3,5-Dinitro-2-phenoxypyridine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and other bioactive compounds. The nitro groups play a crucial role in modulating the biological activity of these derivatives .
Medicine: While not widely used directly in medicine, the compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-phenoxypyridine and its derivatives involves interactions with various molecular targets. The nitro groups are key to its reactivity, enabling the compound to participate in redox reactions and form covalent bonds with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Another nitroaromatic compound with similar reactivity but different applications.
3,5-Dinitro-2,4,6-triaminopyridine: A related compound with additional amino groups, used in the development of energetic materials.
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical research.
Uniqueness: 3,5-Dinitro-2-phenoxypyridine is unique due to the presence of both nitro and phenoxy groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry .
Properties
CAS No. |
84249-28-5 |
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Molecular Formula |
C11H7N3O5 |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
3,5-dinitro-2-phenoxypyridine |
InChI |
InChI=1S/C11H7N3O5/c15-13(16)8-6-10(14(17)18)11(12-7-8)19-9-4-2-1-3-5-9/h1-7H |
InChI Key |
ZNSNKCJYNBOVJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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